

Application Note: Synthesis of 3,5-Bis(ethylamino)benzoic Acid via Reductive Amination

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Compound of Interest

Compound Name: 3,5-Bis(ethylamino)benzoic acid

Cat. No.: B12519395

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of **3,5-Bis(ethylamino)benzoic acid** from 3,5-diaminobenzoic acid and acetaldehyde using reductive amination with sodium triacetoxyborohydride.

Disclaimer: This protocol is a representative example based on established methodologies for reductive amination of aromatic amines.[1][2][3] Optimal conditions may vary and should be determined experimentally.

Introduction

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]

Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is a particularly mild and selective reducing agent for this transformation. It is especially effective for the reductive amination of aldehydes and ketones, even with weakly basic or electron-deficient amines.[1][2] Its selectivity allows for the

reduction of the iminium ion in the presence of the starting aldehyde, leading to higher yields and fewer side products compared to other borohydride reagents.^{[2][3]}

This application note details a procedure for the synthesis of **3,5-Bis(ethylamino)benzoic acid**, a potentially valuable building block in pharmaceutical and materials science research. The protocol employs the reductive amination of 3,5-diaminobenzoic acid with acetaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane (DCE).

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

Materials and Reagents

- 3,5-Diaminobenzoic acid
- Acetaldehyde
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Addition funnel
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure

- **Reaction Setup:** To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen), add 3,5-diaminobenzoic acid (1.0 eq).
- **Solvent Addition:** Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension (approx. 0.2 M concentration relative to the starting amine).
- **Reagent Addition:** Add acetaldehyde (2.2 eq) to the suspension and stir the mixture at room temperature for 20-30 minutes.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (2.4 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:**
 - Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - Stir the resulting mixture vigorously for 30 minutes until gas evolution ceases.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:**
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **3,5-Bis(ethylamino)benzoic acid**.
- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides representative quantities for the reductive amination reaction on a 10 mmol scale.

Reagent	MW (g/mol)	Moles (mmol)	Equivalents	Amount
3,5-Diaminobenzoic acid	152.15	10.0	1.0	1.52 g
Acetaldehyde	44.05	22.0	2.2	0.97 g (1.23 mL)
Sodium triacetoxyborohydride	211.94	24.0	2.4	5.09 g
1,2-Dichloroethane (DCE)	98.96	-	-	50 mL

Note: These values are for guidance. The acetaldehyde, being volatile, and the sodium triacetoxyborohydride, being moisture-sensitive, should be handled appropriately.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis, work-up, and purification of **3,5-Bis(ethylamino)benzoic acid**.



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